molecular formula C8H8BrNO3 B13026894 (3-Bromo-6-methyl-2-nitrophenyl)methanol

(3-Bromo-6-methyl-2-nitrophenyl)methanol

Cat. No.: B13026894
M. Wt: 246.06 g/mol
InChI Key: ZSJTYCUVSLRXOY-UHFFFAOYSA-N
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Description

(3-Bromo-6-methyl-2-nitrophenyl)methanol is an organic compound with a complex structure that includes bromine, methyl, nitro, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-6-methyl-2-nitrophenyl)methanol typically involves the esterification of 3-bromo-2-methylbenzoic acid followed by reduction. One reported method involves dissolving the starting material in methanol and adding concentrated sulfuric acid. The reaction mixture is then heated to 60°C and allowed to react overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar steps to those used in laboratory synthesis, scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-6-methyl-2-nitrophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: The major product would be a ketone or aldehyde.

    Reduction: The major product would be an amine.

    Substitution: The major product would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(3-Bromo-6-methyl-2-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for (3-Bromo-6-methyl-2-nitrophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, altering their activity. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

(3-bromo-6-methyl-2-nitrophenyl)methanol

InChI

InChI=1S/C8H8BrNO3/c1-5-2-3-7(9)8(10(12)13)6(5)4-11/h2-3,11H,4H2,1H3

InChI Key

ZSJTYCUVSLRXOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)[N+](=O)[O-])CO

Origin of Product

United States

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